2-(2-(Dimethylamino)ethyl)-2-phenyl-1,3-benzodioxole hydrochloride
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Overview
Description
2-(2-(Dimethylamino)ethyl)-2-phenyl-1,3-benzodioxole hydrochloride is a chemical compound that belongs to the class of benzodioxole derivatives. This compound is known for its unique structural features, which include a benzodioxole ring fused with a phenyl group and a dimethylaminoethyl side chain. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)ethyl)-2-phenyl-1,3-benzodioxole hydrochloride typically involves the reaction of 2-phenyl-1,3-benzodioxole with 2-(dimethylamino)ethyl chloride in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Dimethylamino)ethyl)-2-phenyl-1,3-benzodioxole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-(Dimethylamino)ethyl)-2-phenyl-1,3-benzodioxole hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool in various assays.
Mechanism of Action
The mechanism of action of 2-(2-(Dimethylamino)ethyl)-2-phenyl-1,3-benzodioxole hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethyl chloride hydrochloride
- Bis(2-(dimethylamino)ethyl) ether
- 2-(Dimethylamino)ethanethiol
Uniqueness
2-(2-(Dimethylamino)ethyl)-2-phenyl-1,3-benzodioxole hydrochloride is unique due to its benzodioxole ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
52401-02-2 |
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Molecular Formula |
C17H20ClNO2 |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
dimethyl-[2-(2-phenyl-1,3-benzodioxol-2-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C17H19NO2.ClH/c1-18(2)13-12-17(14-8-4-3-5-9-14)19-15-10-6-7-11-16(15)20-17;/h3-11H,12-13H2,1-2H3;1H |
InChI Key |
VKWVQTNRDJWKBL-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCC1(OC2=CC=CC=C2O1)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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